3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid is a chemical compound involved in various research areas, including the synthesis of potential antiinflammatory agents and inhibitors of specific enzymes like 3α-hydroxysteroid dehydrogenase. Its derivatives have been explored for their bioactive properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid, such as 2‐{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives, involves reactions between (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives. These compounds have been evaluated for their potential antiinflammatory activity, showing some derivatives to be significantly more active than acetylsalicylic acid (ASA) (Daidone et al., 1995).
Molecular Structure Analysis
Research on alkoxy-substituted benzoic acids, including derivatives similar to our compound of interest, has provided insights into the crystalline structure and packing arrangements. These studies help understand how different substituents affect the molecular geometry and interactions, influencing the compound's physical and chemical properties (Raffo et al., 2014).
Chemical Reactions and Properties
The compound's reactivity, including its participation in various chemical reactions, is significant for synthesizing targeted molecules with desired biological activities. For instance, certain derivatives have been used as intermediates in the preparation of cardiotonic drugs, showcasing the versatility and utility of the compound in synthetic chemistry (Lomov, 2019).
Scientific Research Applications
Adsorption Applications
The study by Gunjate et al. (2020) on the modification of activated carbon with organic ligands for cobalt adsorption suggests a methodology that could potentially be applied to 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid. The modification of adsorbents to enhance their uptake capacity for specific ions or molecules in aqueous media could be relevant for environmental remediation or selective adsorption processes (Gunjate et al., 2020).
Chemical Synthesis and Reactivity
The research on the synthesis and reactivity of benzoxazinones and related compounds by Macias et al. (2006) provides insights into the chemical behavior of phenolic and methoxy-substituted benzoic acids. This could offer a foundation for understanding the reactivity of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid in organic synthesis or the development of new materials (Macias et al., 2006).
Bioorganic Chemistry
The study by Öztaşkın et al. (2017) on the synthesis of novel bromophenols and their biological activities showcases the intersection of organic chemistry and bioactivity. The methodologies for synthesizing compounds with potential antioxidant, antimicrobial, and enzyme inhibitory activities could be analogous to the research and development paths for 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid (Öztaşkın et al., 2017).
Material Science
Amarnath and Palaniappan (2005) discuss the doping of polyaniline with benzoic acid derivatives, which highlights the application of such compounds in the development of conductive polymers. This research suggests that 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid could be explored as a dopant or component in polymer chemistry to modulate electrical properties or enhance material performance (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
3-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-13-7-2-3-8-14(13)22-10-15(18)17-12-6-4-5-11(9-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOKMNYWINSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.